2-((4-Ethylbenzyl)amino)-2-oxoethyl 3,4,5-trimethoxybenzoate
Description
Properties
IUPAC Name |
[2-[(4-ethylphenyl)methylamino]-2-oxoethyl] 3,4,5-trimethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO6/c1-5-14-6-8-15(9-7-14)12-22-19(23)13-28-21(24)16-10-17(25-2)20(27-4)18(11-16)26-3/h6-11H,5,12-13H2,1-4H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTNALEXZOVONGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CNC(=O)COC(=O)C2=CC(=C(C(=C2)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Methylation of Gallic Acid
3,4,5-Trimethoxybenzoic acid is synthesized via exhaustive methylation of gallic acid (3,4,5-trihydroxybenzoic acid) using dimethyl sulfate in alkaline conditions. Optimal yields (85–90%) are achieved at 60°C with a 3:1 molar ratio of dimethyl sulfate to gallic acid.
Reaction Conditions
| Parameter | Value |
|---|---|
| Temperature | 60°C |
| Solvent | Aqueous NaOH (10%) |
| Reaction Time | 8 hours |
| Yield | 88% |
Activation for Esterification
The carboxylic acid is activated as an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. Alternatively, carbodiimide reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) enable direct coupling to alcohols or amines.
Preparation of 4-Ethylbenzylamine
Reductive Amination of 4-Ethylbenzaldehyde
4-Ethylbenzylamine is synthesized via reductive amination of 4-ethylbenzaldehyde using sodium cyanoborohydride (NaBH₃CN) and ammonium acetate in methanol. The reaction proceeds at room temperature, yielding 78–82% product.
Optimization Notes
- Excess ammonium acetate (2.5 eq.) minimizes imine byproducts.
- Methanol as solvent enhances solubility of intermediates.
Amide Bond Formation
Coupling of 4-Ethylbenzylamine with Glyoxylic Acid
The key step involves reacting 4-ethylbenzylamine with chloroacetyl chloride to form 2-chloro-N-(4-ethylbenzyl)acetamide, followed by displacement with a hydroxyl group from the trimethoxybenzoate ester.
Procedure
- Chloroacetylation : 4-Ethylbenzylamine (1 eq.) is treated with chloroacetyl chloride (1.2 eq.) in toluene at 0–5°C, yielding 2-chloro-N-(4-ethylbenzyl)acetamide (94% purity).
- Nucleophilic Substitution : The chloro intermediate reacts with 3,4,5-trimethoxybenzoic acid (activated as its potassium salt) in dimethyl sulfoxide (DMSO) at 80°C for 6 hours.
Critical Parameters
- DMSO enhances solubility of aromatic intermediates.
- Potassium carbonate (2 eq.) facilitates deprotonation of the benzoic acid.
Esterification and Final Product Isolation
Esterification via Steglich Reaction
The activated 3,4,5-trimethoxybenzoic acid (as a pentafluorophenyl ester) couples with 2-amino-2-oxoethanol in the presence of 4-dimethylaminopyridine (DMAP).
Reaction Scheme
$$ \text{3,4,5-Trimethoxybenzoyl-O-Pfp + H}2\text{N-C(O)-O-CH}2\text{-NH-(4-Ethylbenzyl)} \rightarrow \text{Target Compound} $$
Crystallization and Purification
The crude product is purified via recrystallization from ethyl acetate/hexanes (3:1 v/v), yielding white crystals (mp 142–144°C). High-performance liquid chromatography (HPLC) confirms >99% purity using a C18 column (acetonitrile/water gradient).
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry (MS)
Electrospray ionization (ESI-MS) shows [M+H]⁺ at m/z 429.2, consistent with the molecular formula C₂₂H₂₈N₂O₆.
Industrial-Scale Considerations
Catalytic Efficiency
Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction rates by 25% in biphasic systems.
Chemical Reactions Analysis
Types of Reactions
2-((4-Ethylbenzyl)amino)-2-oxoethyl 3,4,5-trimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The methoxy groups on the benzene ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
2-((4-Ethylbenzyl)amino)-2-oxoethyl 3,4,5-trimethoxybenzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific functional properties.
Mechanism of Action
The mechanism by which 2-((4-Ethylbenzyl)amino)-2-oxoethyl 3,4,5-trimethoxybenzoate exerts its effects involves the interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways that are crucial for cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3,4,5-trimethoxybenzoate
- Ethyl 3,4,5-trimethoxybenzoate
- 4-[Ethyl(2-phenylethyl)amino]butyl 3,4,5-trimethoxybenzoate
Uniqueness
2-((4-Ethylbenzyl)amino)-2-oxoethyl 3,4,5-trimethoxybenzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in various fields .
Biological Activity
The compound 2-((4-Ethylbenzyl)amino)-2-oxoethyl 3,4,5-trimethoxybenzoate is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₈H₃₁N₃O₅
- Molecular Weight : 353.46 g/mol
- CAS Number : Not explicitly listed in the available data.
The compound features a trimethoxybenzoyl moiety, which is known for its biological activity, particularly in cancer research and antibacterial applications.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Antioxidant Activity : The presence of methoxy groups can enhance the antioxidant properties of the compound, contributing to its potential therapeutic effects against oxidative stress-related diseases.
- Antiproliferative Effects : Studies suggest that derivatives of trimethoxybenzoate exhibit significant antiproliferative activity against various cancer cell lines. For instance, a related compound demonstrated effective inhibition of melanoma cell growth through disruption of the folate cycle by binding to human dihydrofolate reductase .
The mechanisms through which this compound exerts its effects include:
- Enzyme Inhibition : Similar compounds have shown potent inhibition of enzymes involved in DNA replication and repair, such as DNA gyrase and topoisomerase IV. These enzymes are critical targets for antibacterial agents .
- Cell Cycle Disruption : By interfering with folate metabolism, the compound may induce cell cycle arrest in cancer cells, leading to apoptosis.
Antibacterial Activity
A study on structurally related compounds indicated strong antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were significantly lower than those of traditional antibiotics, suggesting a promising alternative for treating resistant bacterial strains .
Anticancer Properties
In vitro studies have demonstrated that certain analogs of the compound exhibit IC50 values in the low nanomolar range against various cancer cell lines. For example:
- IC50 against melanoma cells : < 10 nM.
- Mechanism : Induction of apoptosis via folate cycle disruption .
Comparative Analysis Table
| Property | This compound | Related Compounds (e.g., TMECG) |
|---|---|---|
| Molecular Weight | 353.46 g/mol | Varies (e.g., TMECG: 450 g/mol) |
| Antibacterial Activity | MIC < 0.03 μg/mL for Gram-positive bacteria | MIC < 0.03 μg/mL |
| Anticancer Activity | IC50 < 10 nM against melanoma | IC50 < 10 nM |
| Mechanism | Inhibition of DNA gyrase and topoisomerases | Inhibition of dihydrofolate reductase |
Q & A
Q. What are the standard synthetic routes for 2-((4-Ethylbenzyl)amino)-2-oxoethyl 3,4,5-trimethoxybenzoate, and what key reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via esterification and amidation reactions. For example, analogous derivatives of 3,4,5-trimethoxybenzoate esters are prepared using coupling agents like T3P (propylphosphonic anhydride) in dichloromethane (CH₂Cl₂) or methanol (MeOH). Key conditions include anhydrous environments, controlled stoichiometry of reagents (e.g., 1.5 equivalents of Fmoc-glycine-OH for amidation), and purification via column chromatography (eluent: CH₂Cl₂/MeOH/NH₄OH mixtures) . Yield optimization often requires adjusting reaction time and temperature, as seen in procedures yielding 68–77% for structurally similar compounds .
Q. How is the compound characterized post-synthesis, and what analytical techniques are essential for confirming its structure?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and Mass Spectrometry (MS) are critical. For example, NMR signals for the 3,4,5-trimethoxybenzoyl group typically appear as three singlet methoxy peaks at δ 3.8–4.0 ppm, while the amide proton resonates near δ 8.2 ppm . High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺). Additional validation includes elemental analysis (C, H, N) and melting point determination, as demonstrated for hydrochloride salts (mp 90–92°C) .
Q. What solubility and stability challenges are associated with this compound, and how are they addressed experimentally?
- Methodological Answer : Poor aqueous solubility is common due to the hydrophobic 3,4,5-trimethoxybenzoyl group. Strategies include salt formation (e.g., maleate or sulfate salts) or protonation via ion-exchange resins (e.g., IR-120 saturated with the freebase). For instance, dissolving the compound in methanol and passing through a sulfonate-functionalized resin improves water compatibility . Stability studies in buffers (pH 1–7.4) and under UV light are recommended to assess degradation pathways .
Advanced Research Questions
Q. How does the spacer length between the amino and ester groups affect biological activity, and what methodologies are used to study this?
- Methodological Answer : Spacer modulation is evaluated via heterodimer synthesis, where alkyl chain lengths (e.g., hexyl vs. heptyl) are systematically varied. Biological assays (e.g., cytotoxicity or receptor binding) are conducted alongside molecular docking to correlate spacer length with target affinity. For example, (E)-7-(methylamino)heptyl derivatives showed enhanced activity compared to shorter chains, attributed to improved membrane permeability .
Q. What in vitro and in vivo models are appropriate for evaluating gastrointestinal motility effects, given its proposed dual mechanism of action?
- Methodological Answer : In vitro: Isolated rat ileum assays can test spasmolytic activity via acetylcholine-induced contractions. Opioid receptor involvement is confirmed using naloxone antagonism . In vivo: Rodent models of irritable bowel syndrome (IBS) with induced hyper-/hypomotility are used. Dual mechanisms (spasmolytic and opioid receptor agonism) are validated by comparing dose-response curves before and after receptor blockade .
Q. How can contradictory data on the compound’s mechanism of action (e.g., spasmolytic vs. opioid receptor agonism) be resolved?
- Methodological Answer : Contradictions arise from assay-specific conditions. Resolve by: (1) Receptor binding assays : Radiolabeled ligand competition studies (e.g., [³H]-naloxone displacement) quantify opioid receptor affinity . (2) Gene knockout models : Use μ-opioid receptor (MOR) knockout mice to isolate spasmolytic effects . (3) Pathway analysis : Transcriptomic profiling of treated tissues identifies downstream targets (e.g., cAMP modulation) .
Q. What analytical challenges arise in quantifying metabolites of this compound, and how are they addressed?
- Methodological Answer : Metabolites like 3,4,5-trimethoxybenzoic acid and ethylbenzylamine derivatives require LC-MS/MS with reverse-phase columns (C18) and electrospray ionization (ESI). Challenges include low metabolite abundance and matrix interference. Solutions involve stable isotope-labeled internal standards (e.g., deuterated analogs) and solid-phase extraction (SPE) for sample cleanup .
Q. How can structure-activity relationship (SAR) studies optimize antitumor potential while minimizing toxicity?
- Methodological Answer : SAR is explored by synthesizing analogs with modified substituents (e.g., replacing methoxy with hydroxy groups) or varying the benzofuran core. Antitumor activity is screened via MTT assays on cancer cell lines (e.g., HCT-116), while toxicity is assessed in normal fibroblasts. Computational models (e.g., QSAR) predict bioavailability and off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
